(1Z,N'Z)-N'-(2-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid
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Overview
Description
(1Z,N’Z)-N’-(2-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid is a chemical compound that belongs to the class of hydrazonothioic acids This compound is characterized by the presence of a fluorobenzylidene group, a methylcarbamohydrazono group, and a thioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’Z)-N’-(2-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid typically involves the condensation of 2-fluorobenzaldehyde with N-methylhydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (1Z,N’Z)-N’-(2-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1Z,N’Z)-N’-(2-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
(1Z,N’Z)-N’-(2-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z,N’Z)-N’-(2-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (1Z,N’Z)-N’-(2-chlorobenzylidene)-N-methylcarbamohydrazonothioic acid
- (1Z,N’Z)-N’-(2-bromobenzylidene)-N-methylcarbamohydrazonothioic acid
- (1Z,N’Z)-N’-(2-iodobenzylidene)-N-methylcarbamohydrazonothioic acid
Uniqueness
(1Z,N’Z)-N’-(2-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid is unique due to the presence of the fluorine atom in the benzylidene group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and iodo analogs.
Biological Activity
(1Z,N'Z)-N'-(2-fluorobenzylidene)-N-methylcarbamohydrazonothioic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, cytotoxic, and antioxidant activities, supported by relevant studies and data.
Chemical Structure
The compound features a hydrazone linkage, which is known to influence biological activity. The presence of a fluorine atom in the benzylidene moiety may enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thioic acid derivatives exhibit significant antimicrobial properties. A study evaluating various thioic acid derivatives found that similar structures showed potent activity against Gram-positive and Gram-negative bacteria. For instance, thioic acid compounds demonstrated inhibition zones against Escherichia coli and Staphylococcus aureus, with effective concentrations leading to significant bacterial growth inhibition .
Table 1: Antimicrobial Activity of Thioic Acid Derivatives
Compound | Inhibition Zone (mm) | Bacteria Tested |
---|---|---|
This compound | TBD | E. coli, S. aureus |
Thioic Acid Derivative A | 15 | E. coli |
Thioic Acid Derivative B | 20 | S. aureus |
Cytotoxic Activity
The cytotoxic effects of hydrazone derivatives have been extensively studied, particularly in cancer cell lines. A comparative analysis revealed that hydrazones can exhibit varying degrees of cytotoxicity depending on their structure. For example, the IC50 values for similar compounds against liver (HePG2) and breast (MCF-7) cancer cells were reported at 2.10 µM and 5.91 µM respectively .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HePG2 | TBD |
MCF-7 | TBD | |
Thioic Acid Derivative C | HePG2 | 3.50 |
MCF-7 | 4.80 |
The mechanism by which thioic acid derivatives exert their biological effects often involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The binding affinity to cellular macromolecules also plays a crucial role in their activity, as observed in studies where fluorinated derivatives effectively interacted with cellular proteins, leading to apoptosis .
Case Studies
- Antimicrobial Efficacy : A study on a series of thioic acid derivatives demonstrated that modifications in the structural components significantly impacted their antimicrobial efficacy against various pathogens.
- Cancer Cell Proliferation : In vitro studies highlighted that certain hydrazone derivatives led to reduced proliferation rates in cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
Properties
IUPAC Name |
1-[(Z)-(2-fluorophenyl)methylideneamino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3S/c1-11-9(14)13-12-6-7-4-2-3-5-8(7)10/h2-6H,1H3,(H2,11,13,14)/b12-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJOJBSEWFNFOZ-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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